

Unveiling the Solubility Profile of Tetraphenyltin in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Tetraphenyltin

Cat. No.: B1683108

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **tetraphenyltin** in various organic solvents. The information presented herein is critical for professionals engaged in chemical synthesis, materials science, and pharmaceutical development where **tetraphenyltin** may be utilized as a reagent, catalyst, or starting material. This document summarizes key solubility data, details experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Quantitative Solubility of Tetraphenyltin

The solubility of **tetraphenyltin**, a white crystalline solid, is a crucial parameter for its application in various chemical processes. While qualitatively known to be soluble in several non-polar organic solvents and insoluble in water, precise quantitative data is essential for experimental design and process optimization.

A key study by A. F. M. Barton in the Transactions of the Faraday Society provides valuable quantitative data on the solubility of **tetraphenyltin** in a range of non-polar solvents at 25 °C (298.15 K). The following table summarizes this data, presenting the solubility in terms of mole fraction, molarity (mol/L), and grams per 100 mL of solvent.

Solvent	Temperature (°C)	Solubility (Mole Fraction, x_2)	Solubility (mol/L)	Solubility (g/100 mL)
Cyclohexane	25	0.0018	0.0168	0.718
Carbon Tetrachloride	25	0.0049	0.0509	2.174
Benzene	25	0.0131	0.147	6.280
Toluene	25	0.0108	0.101	4.314
Chlorobenzene	25	0.0155	0.154	6.579

Data extracted from "Studies in regular solution theory. Part 1.—Solubility studies of **tetraphenyltin** in simple non-polar solvents" by A. F. M. Barton.

Qualitative assessments have also indicated that **tetraphenyltin** is soluble in hot toluene, xylene, and chloroform, and insoluble in water and ether.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of an organometallic compound like **tetraphenyltin** in an organic solvent. This method is based on the widely accepted shake-flask method, which is a reliable technique for establishing equilibrium solubility.

Materials and Equipment:

- **Tetraphenyltin** (high purity)
- Selected organic solvents (analytical grade)
- Constant temperature water bath or incubator shaker
- Analytical balance
- Glass vials with screw caps

- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
- Vortex mixer

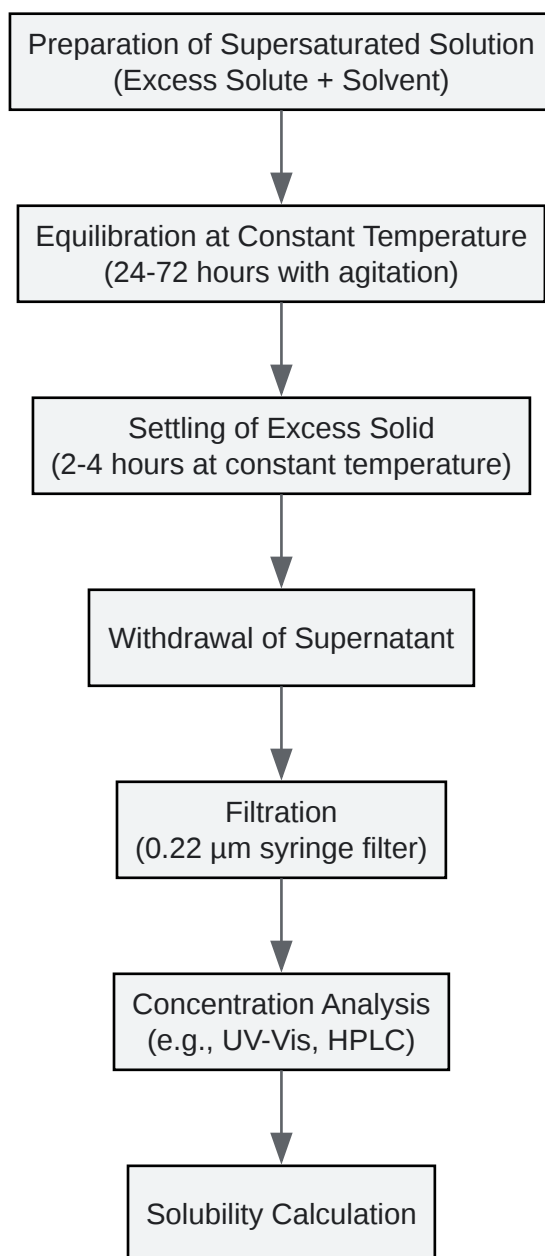
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **tetraphenyltin** to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
 - Accurately pipette a known volume of the desired organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature water bath or an incubator shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined by preliminary experiments to find the point at which the concentration of the solute in the solution no longer changes over time.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but above the solid phase.

- Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.
- Analysis:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Determine the concentration of **tetraphenyltin** in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (by creating a standard calibration curve) or HPLC.
 - Calculate the solubility of **tetraphenyltin** in the original saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.



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Caption: A flowchart outlining the key steps in the experimental determination of **tetraphenyltin** solubility.

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